molecular formula C22H23BO2 B3026750 4,4,5,5-Tetramethyl-2-(4-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane CAS No. 1092390-02-7

4,4,5,5-Tetramethyl-2-(4-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane

Cat. No. B3026750
CAS RN: 1092390-02-7
M. Wt: 330.2
InChI Key: ZSLFLUWKJNMNEH-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane (hereafter referred to as "TMND") is a boron-containing compound that has recently been gaining attention in the scientific community due to its potential applications in various areas of research. In particular, it has been studied for its potential use in chemical synthesis, as a catalyst in organic and inorganic reactions, and for its potential biological effects.

Scientific Research Applications

1. Synthesis of Biologically Active Compounds

A novel building block, 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane, has been synthesized and utilized in the development of biologically active derivatives such as the retinoid agonist disila-bexarotene (Büttner et al., 2007).

2. Fluorescence Probes for Hydrogen Peroxide Detection

A series of boronate ester fluorescence probes based on the structure of 4,4,5,5-tetramethyl-2-(4-styrylphenyl)-1,3,2-dioxaborolane have been synthesized for detecting hydrogen peroxide (H2O2), demonstrating their utility in biological applications (Lampard et al., 2018).

3. Molecular Structure Studies

The molecular structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane has been examined using single crystal X-ray diffraction, contributing to a better understanding of such compounds in crystallography and molecular design (Coombs et al., 2006).

4. Synthesis of Polymer Materials

This compound's derivatives have been used in the precision synthesis of polymeric materials like poly(3-hexylthiophene), showcasing their importance in materials science and engineering (Yokozawa et al., 2011).

5. Application in Organic Electronics

Synthesized derivatives of this compound have been applied in the field of organic electronics, particularly in the development of efficient electroluminescent materials, demonstrating their potential in advanced technological applications (Jiang et al., 2012).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-naphthalen-2-ylphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)20-13-11-17(12-14-20)19-10-9-16-7-5-6-8-18(16)15-19/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLFLUWKJNMNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675313
Record name 4,4,5,5-Tetramethyl-2-[4-(naphthalen-2-yl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1092390-02-7
Record name 4,4,5,5-Tetramethyl-2-[4-(naphthalen-2-yl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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